molecular formula C9H10N2 B142340 4-(2-Aminoethyl)benzonitrile CAS No. 132224-93-2

4-(2-Aminoethyl)benzonitrile

Cat. No. B142340
Key on ui cas rn: 132224-93-2
M. Wt: 146.19 g/mol
InChI Key: XRTGJOLODNFUSG-UHFFFAOYSA-N
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Patent
US06908921B2

Procedure details

A solution of 4-2-azidoethyl)benzonitrile (500 mg, 2.90 mmol) in 1:1 EtOH/EtOAc (3 mL) at 0° C. was purged with N2. Then Pd/C (440 mg) was added and a H2 balloon was placed over the reaction. After stirring at 0° C. for two hours, the reaction mixture was filtered through a pad of celite and concentrated to give 4-(2-aminoethyl)benzonitrile, which was used without further purification. LCMS (ES) 147.3 m/z (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
440 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]#N.[CH3:11][CH2:12]O.CCOC(C)=O>[Pd]>[NH2:9][CH2:12][CH2:11][C:5]1[CH:6]=[CH:7][C:2]([C:1]#[N:8])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
EtOH EtOAc
Quantity
3 mL
Type
reactant
Smiles
CCO.CCOC(=O)C
Step Two
Name
Quantity
440 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a H2 balloon was placed over the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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